1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N is a stable isotope-labeled compound primarily used in scientific research, particularly in pharmacological studies. This compound is an analog of Droxidopa, a medication used in the treatment of neurogenic orthostatic hypotension and other conditions related to dopamine deficiency. The incorporation of carbon-13 and nitrogen-15 isotopes allows for enhanced tracking and analysis in metabolic studies.
1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N falls under the category of stable isotope-labeled compounds. It is classified as a pharmaceutical intermediate due to its structural relationship with Droxidopa, which is a precursor to noradrenaline and plays a crucial role in neurotransmitter synthesis .
The synthesis of 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N typically involves several steps that include:
The molecular formula for 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N is C16H13N^15O7. The structure features:
The compound's SMILES notation is OC@@Hc3ccc4OCOc4c3 . This notation illustrates the connectivity of atoms within the molecule.
1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N can participate in various chemical reactions typical for aromatic compounds:
The reactivity profile is influenced by the electron-donating and withdrawing effects of substituents on the benzodioxole and phthalimido rings. This can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm reaction products .
In pharmacological contexts, 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N acts as a prodrug for Droxidopa. Upon administration:
This mechanism is crucial for its therapeutic effects in treating conditions associated with low blood pressure due to autonomic dysfunction.
Research indicates that Droxidopa increases norepinephrine levels in the brain and peripheral tissues, contributing to improved blood pressure regulation and symptomatic relief in patients with neurogenic orthostatic hypotension .
Relevant analyses such as differential scanning calorimetry can provide insights into thermal properties and stability profiles .
1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-13C2,15N is primarily used in:
Its stable isotope labeling enhances the accuracy of analytical techniques used in drug metabolism studies and pharmacological research .
The compound is systematically named as (2R,3R)-3-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxy(1,2-13C₂)propanoic acid, reflecting its stereochemistry and isotopic labeling [2] [3]. Key synonyms include:
These names highlight its role as a protected, isotopically labeled precursor of the antiparkinsonian agent DL-threo-Droxidopa. The rel- prefix denotes relative stereochemistry in the racemic mixture, while the isotopic notation specifies atomic enrichment positions.
Table 1: Systematic Nomenclature and Synonyms
Nomenclature Type | Name |
---|---|
IUPAC Name | (2R,3R)-3-(1,3-benzodioxol-5-yl)-2-(1,3-dioxoisoindol-2-yl)-3-hydroxy(1,2-¹³C₂)propanoic acid |
Common Synonym | 1,3-Benzodioxole-N-phthalimido DL-threo-Droxidopa-¹³C₂,¹⁵N |
Alternate Chemical Name | (R,S)-rel-α-(1,3-Benzodioxol-5-ylhydroxymethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetic Acid-¹³C₂,¹⁵N |
The molecular formula is C₁₆¹³C₂H₁₃¹⁵NO₇, with a precise molecular weight of 358.28 g/mol [1] [2]. Isotopic enrichment occurs at two specific positions:
This strategic labeling results in a mass shift of +3 Da compared to the unlabeled analog (355.30 g/mol). The isotopic purity typically exceeds 99%, essential for minimizing natural abundance interference in mass spectrometry-based tracer studies [2] [8].
Table 2: Isotopic Contributions to Molecular Weight
Atom Type | Count | Mass Contribution (Da) | Isotopic Enrichment |
---|---|---|---|
¹²C | 16 | 192.00 | - |
¹³C | 2 | 26.00 | 99 atom% ¹³C |
¹⁴N | 0 | 0.00 | - |
¹⁵N | 1 | 15.00 | 99 atom% ¹⁵N |
H | 13 | 13.10 | - |
O | 7 | 112.00 | - |
Total | - | 358.28 | - |
The DL-threo designation indicates a racemic mixture of the (2R,3R) and (2S,3S) enantiomers [3] [4]. The threo configuration arises from syn orientation of the benzodioxolyl and phthalimido groups across the C2-C3 bond, critical for mimicking the stereochemistry of endogenous neurotransmitters. This relative configuration is retained after deprotection to yield active Droxidopa, which clinically uses the L-threo enantiomer [4] [10]. The racemic form facilitates synthetic flexibility in isotope incorporation before enantiomeric resolution.
Two key protecting groups dominate the structure:
These groups are cleavable under reductive (benzyl ethers) or hydrolytic (phthalimide) conditions to unmask the active Droxidopa molecule. The isotopic labels reside in fragments stable to deprotection conditions [8] [10].
While experimental spectra are not fully detailed in the sources, key features can be predicted:
Table 3: Predicted Spectroscopic Signatures
Technique | Key Signals | Functional Group Assignment |
---|---|---|
MS (ESI+) | m/z 359.28 | [M+H]⁺ (base peak) |
m/z 312 | [M+H-COOH]⁺ | |
¹³C NMR | δ ~170 | ¹³C-carboxylic acid carbon |
δ ~55 | α-¹³C adjacent to phthalimido | |
¹⁵N NMR | δ -265 | Phthalimido-¹⁵N |
IR | 1770 cm⁻¹ | Phthalimido carbonyl (asymmetric) |
1720 cm⁻¹ | Carboxylic acid carbonyl |
CAS No.: 1164-45-0
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.: